molecular formula C7H11BN2O3 B3039389 Dimethyl (2-methoxypyrimidin-5-yl)boronate CAS No. 1030288-90-4

Dimethyl (2-methoxypyrimidin-5-yl)boronate

Cat. No.: B3039389
CAS No.: 1030288-90-4
M. Wt: 181.99 g/mol
InChI Key: AZBFKARDPKAQNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methoxypyrimidin-5-yl)boronate can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyrimidine with a boron-containing reagent under controlled conditions. The reaction typically requires a catalyst and a solvent to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxypyrimidin-5-yl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common catalysts include palladium and nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and binding properties. Its methoxy group and pyrimidinyl ring contribute to its stability and versatility in various chemical reactions and applications .

Biological Activity

Dimethyl (2-methoxypyrimidin-5-yl)boronate is a boron-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a boronate ester. The structure can be represented as follows:

Dimethyl 2 methoxypyrimidin 5 yl boronate C8H10BNO3 \text{Dimethyl 2 methoxypyrimidin 5 yl boronate}\quad \text{ C}_8\text{H}_{10}\text{BNO}_3\text{ }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to altered cellular pathways and biological responses.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which could have implications in treating various diseases.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cellular functions.

Therapeutic Potential

This compound has been explored for several therapeutic applications:

  • Anticancer Activity : Studies have indicated that this compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
  • Antibacterial Properties : Its boron-containing structure suggests potential antibacterial activity, particularly against drug-resistant strains.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Tables

The following table summarizes the biological activities and potential therapeutic applications of this compound based on recent research findings.

Biological Activity Mechanism Therapeutic Application
AnticancerInhibition of cell proliferationCancer therapy
AntibacterialInhibition of bacterial growthTreatment of infections
Anti-inflammatoryModulation of inflammatory pathwaysManagement of inflammatory diseases

Case Studies

  • Anticancer Research : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
  • Antibacterial Activity : In vitro studies showed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The results suggested that it disrupts bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Animal models treated with this compound showed reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential use in inflammatory conditions.

Properties

IUPAC Name

dimethoxy-(2-methoxypyrimidin-5-yl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFKARDPKAQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258276
Record name Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030288-90-4
Record name Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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